(2S,3R)-2-hydroxy-3-methylpentanoic acid
Description
(2S,3R)-2-Hydroxy-3-methylpentanoic acid is a branched-chain α-hydroxy acid with the molecular formula C₆H₁₂O₃ (average mass: 132.159 Da) and two stereogenic centers at C-2 and C-3 . Its stereochemistry is critical to its biological activity, as demonstrated in natural product biosynthesis. For instance, it is a key component of fungal cyclic depsipeptides like arbumycin, which exhibits cytotoxicity against HeLa cells . The compound’s absolute configuration is often determined via J-coupling analysis, NOE experiments, and enantioselective HPLC with chiral columns (e.g., CHIRALPAK MA(+)) .
Properties
CAS No. |
86630-77-5 |
|---|---|
Molecular Formula |
C6H12O3 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
(2S,3R)-2-hydroxy-3-methylpentanoic acid |
InChI |
InChI=1S/C6H12O3/c1-3-4(2)5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/t4-,5+/m1/s1 |
InChI Key |
RILPIWOPNGRASR-UHNVWZDZSA-N |
Isomeric SMILES |
CC[C@@H](C)[C@@H](C(=O)O)O |
Canonical SMILES |
CCC(C)C(C(=O)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Stereoisomers of 2-Hydroxy-3-Methylpentanoic Acid
The four stereoisomers of 2-hydroxy-3-methylpentanoic acid (HMVA) differ in spatial arrangement, leading to distinct physicochemical and biological properties:
Key Findings :
- (2S,3R)-HMVA is prevalent in fungal and marine cyanobacterial metabolites (e.g., dolastatins, veraguamides) with cytostatic and antitumor activities .
- (2S,3S)-HMVA (isoleucic acid) is a plant-derived signaling molecule that enhances pathogen resistance .
- Stereoisomer differentiation relies on chiral HPLC and Mosher ester analysis .
Related α-Hydroxy Acids in Natural Products
(a) 2-Hydroxyisovaleric Acid (Hiva)
- Configuration : (2S)-Hiva is found in veraguamide G .
- Role : Modulates peptide hydrophobicity and bioactivity.
- Retention Time : 10.0 min (vs. 6.0 min for (2R)-Hiva) .
(b) Phenyllactic Acid (Pla)
- Configuration : (2S)-Pla in veraguamide F .
- Role : Enhances membrane permeability in cyclic peptides.
(c) 3,4-Dihydroxy-2,2-Dimethyl-5-Phenylpentanoic Acid
- Found in antibiotic 2, replacing 4-hydroxy-2,2-dimethyl-3-oxo-5-phenylpentanoic acid in related compounds .
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